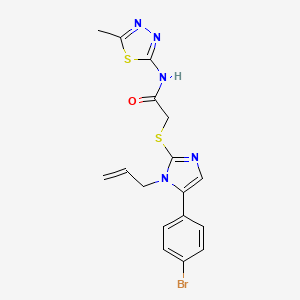![molecular formula C18H18N4O4S B2708533 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1396768-31-2](/img/structure/B2708533.png)
1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidin-1-ylsulfonyl group attached to a pyridin-1(2H)-yl moiety, further linked to a pyrido[1,2-a]pyrimidin-4-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of pyrrolidine-2-carbaldehyde with a sulfonyl chloride derivative, followed by cyclization with a pyridine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired specifications.
化学反応の分析
Types of Reactions
1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydroxyl derivatives.
科学的研究の応用
1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-ones: Compounds with similar pyrrolidine-based structures.
Pyrido[1,2-a]pyrimidines: Compounds with similar pyrido[1,2-a]pyrimidine cores.
Uniqueness
1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
特性
IUPAC Name |
2-[(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-17-12-14(19-16-7-1-2-11-22(16)17)13-20-8-5-6-15(18(20)24)27(25,26)21-9-3-4-10-21/h1-2,5-8,11-12H,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDLKXOBGOFLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea](/img/structure/B2708450.png)

![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)

![N-[(2-methoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2708458.png)


![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2708463.png)

![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708469.png)
![1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine](/img/structure/B2708470.png)

